molecular formula C4H9NO B1365027 3-Methylazetidin-3-ol CAS No. 256931-54-1

3-Methylazetidin-3-ol

Cat. No.: B1365027
CAS No.: 256931-54-1
M. Wt: 87.12 g/mol
InChI Key: LDLAEUFQUOXALI-UHFFFAOYSA-N
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Description

3-Methylazetidin-3-ol is a heterocyclic organic compound with the molecular formula C4H9NO. It is a four-membered ring structure containing nitrogen and an alcohol functional group.

Biochemical Analysis

Biochemical Properties

3-Methylazetidin-3-ol plays a significant role in biochemical reactions due to its ability to form complexes with metal ions, which can be used in the preparation of catalysts The hydroxyl group in this compound allows it to participate in hydrogen bonding, which can influence its interactions with biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not extensively studied. Its potential to form complexes with metal ions suggests that it could influence cell signaling pathways and gene expression by acting as a catalyst in biochemical reactions

Molecular Mechanism

At the molecular level, this compound exerts its effects through its hydroxyl group, which can form hydrogen bonds with other biomolecules . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme involved. The compound’s ability to form complexes with metal ions also plays a crucial role in its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important factors to consider. The compound should be stored in a dark place, sealed in a dry environment, and kept in a freezer at temperatures below -20°C to maintain its stability

Metabolic Pathways

Its interaction with enzymes and cofactors can influence metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its ability to form complexes with metal ions This property can affect its localization and accumulation in specific cellular compartments

Subcellular Localization

Its ability to form hydrogen bonds and complexes with metal ions suggests that it may be directed to specific compartments or organelles within the cell

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylazetidin-3-ol can be synthesized through several methods. One common approach involves the reaction of 3-methylazetidine with 3-hydroxypropanal. Another method includes the preparation from corresponding β-amino acids according to Loewe’s procedure . The reaction conditions typically involve the use of solvents like methanol and catalysts such as palladium hydroxide on carbon .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like hydrogenation and purification to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Methylazetidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methylazetidin-3-ol involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors. These interactions can influence various biochemical pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Properties

IUPAC Name

3-methylazetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-4(6)2-5-3-4/h5-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLAEUFQUOXALI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40468266
Record name 3-methylazetidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256931-54-1
Record name 3-methylazetidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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